1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one
Description
This compound features a partially saturated quinazolin-2-one core modified with a 4-methylbenzyl substituent at position 1 and a sulfanylidene (thione) group at position 3. The sulfanylidene moiety may contribute to tautomerism or act as a hydrogen-bond acceptor, affecting reactivity and intermolecular interactions .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(20)17-16(18)19/h6-9H,2-5,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKLMSPPUOXLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one typically involves the condensation of 4-methylbenzylamine with a suitable isothiocyanate, followed by cyclization. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The 4-methylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and quinazolinone core play a crucial role in binding to these targets, leading to the modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: 4-Methylphenyl Group
The 4-methylphenyl group is a common substituent in agrochemicals and pharmaceuticals. For example, 4-methylacetophenone () shares this group, where it increases volatility and aromaticity, making it useful in fragrances . However, excessive lipophilicity could reduce aqueous solubility, a trade-off observed in compounds like clomazone (), where chlorophenyl groups balance bioactivity and solubility .
Table 1: Impact of Aryl Substituents in Heterocyclic Compounds
Sulfur-Containing Functional Groups
The sulfanylidene group in the target compound differs from sulfur-containing analogs like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). In the latter, a sulfanyl (-S-) group enhances metabolic stability and π-π stacking, whereas the sulfanylidene (S=) in the target compound may promote tautomerism or metal coordination . Such differences highlight how sulfur oxidation states modulate electronic properties and bioactivity.
Core Heterocycle Comparisons
- Quinazolinone vs. Pyrazoles, however, are more conformationally flexible, aiding in target binding .
- Isoxazolidinones (e.g., clomazone): These nitrogen-oxygen heterocycles () exhibit herbicidal activity via inhibition of carotenoid biosynthesis, a mechanism distinct from quinazolinones, underscoring the role of core structure in biological targeting .
Research Findings and Hypothetical Trends
- Lipophilicity: The 4-methylbenzyl group likely increases logP compared to unsubstituted quinazolinones, akin to 4-methylacetophenone’s higher logP (2.57) relative to acetophenone .
- Sulfur Reactivity: The sulfanylidene group may stabilize the enol tautomer, as seen in thione-containing heterocycles, enhancing nucleophilic susceptibility .
- Bioactivity : Chlorophenyl groups in pesticides () suggest electron-withdrawing substituents improve stability, whereas the target’s electron-donating methyl group may favor different interaction profiles .
Biological Activity
The compound 1-[(4-methylphenyl)methyl]-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one , also referred to by its chemical identifiers and synonyms, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 250.37 g/mol. The structure includes a quinazoline core substituted with a methylphenyl group and a sulfanylidene moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various sulfanylidene derivatives. The compound has demonstrated significant activity against a range of bacterial strains. For instance, a study evaluating various derivatives showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The anticancer activity of the compound has been investigated in several in vitro studies. One notable study reported that derivatives of octahydroquinazoline exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency .
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by disrupting cell cycle progression . Additionally, some studies suggest that these compounds may act as inhibitors of key enzymes involved in cancer metabolism.
Hepatotoxicity Considerations
While exploring the biological activity of this compound, it is crucial to consider potential hepatotoxic effects. A mechanism-driven read-across study indicated that certain chemical fragments present in sulfanylidene derivatives could lead to hepatotoxicity in vivo. This highlights the importance of thorough toxicity assessments during drug development .
Data Table: Biological Activity Summary
Case Study 1: Synthesis and Evaluation
A recent synthesis study explored various derivatives of octahydroquinazoline, including our compound. The synthesized derivatives were subjected to biological evaluation against several pathogens and cancer cell lines. The results indicated that modifications to the sulfanylidene group significantly influenced both antimicrobial and anticancer activities .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on establishing a structure-activity relationship for similar compounds. It was found that increasing lipophilicity enhanced antimicrobial activity but also correlated with increased cytotoxicity towards normal cells. This underscores the need for careful optimization when developing therapeutic agents from this class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
